molecular formula C11H13FO B12962507 (4-(1-Fluorocyclobutyl)phenyl)methanol

(4-(1-Fluorocyclobutyl)phenyl)methanol

Cat. No.: B12962507
M. Wt: 180.22 g/mol
InChI Key: BDXOJLAZWMZZJM-UHFFFAOYSA-N
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Description

(4-(1-Fluorocyclobutyl)phenyl)methanol is an organic compound characterized by the presence of a fluorocyclobutyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Fluorocyclobutyl)phenyl)methanol typically involves the following steps:

    Formation of the Fluorocyclobutyl Group: The fluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment to the Phenyl Ring: The fluorocyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).

    Introduction of the Methanol Group: Finally, the phenyl ring is functionalized with a methanol group through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Fluorocyclobutyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: (4-(1-Fluorocyclobutyl)phenyl)carboxylic acid.

    Reduction: (4-(1-Fluorocyclobutyl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-(1-Fluorocyclobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-Chlorocyclobutyl)phenyl)methanol
  • (4-(1-Bromocyclobutyl)phenyl)methanol
  • (4-(1-Methylcyclobutyl)phenyl)methanol

Uniqueness

(4-(1-Fluorocyclobutyl)phenyl)methanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These features make it a valuable compound in drug design and materials science.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

[4-(1-fluorocyclobutyl)phenyl]methanol

InChI

InChI=1S/C11H13FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,13H,1,6-8H2

InChI Key

BDXOJLAZWMZZJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)CO)F

Origin of Product

United States

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